molecular formula C29H26FN5O3 B14124766 3-(4-fluorobenzyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

3-(4-fluorobenzyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B14124766
M. Wt: 511.5 g/mol
InChI Key: ZCTGMQZFVOZLHO-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a phenoxyphenyl group, and a tetrahydropyrimido[2,1-f]purine core. It has garnered significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient reaction conditions and the implementation of continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzyme active sites, thereby inhibiting their activity. This can lead to the modulation of various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-fluorobenzyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione lies in its specific combination of functional groups and its potential to interact with multiple biological targets. This makes it a versatile compound with a wide range of applications in scientific research and industry .

Properties

Molecular Formula

C29H26FN5O3

Molecular Weight

511.5 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C29H26FN5O3/c1-19-16-33(22-12-14-24(15-13-22)38-23-6-4-3-5-7-23)28-31-26-25(34(28)17-19)27(36)35(29(37)32(26)2)18-20-8-10-21(30)11-9-20/h3-15,19H,16-18H2,1-2H3

InChI Key

ZCTGMQZFVOZLHO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C5=CC=C(C=C5)OC6=CC=CC=C6

Origin of Product

United States

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